molecular formula C12H18ClNO B12356460 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine,monohydrochloride

1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine,monohydrochloride

Cat. No.: B12356460
M. Wt: 227.73 g/mol
InChI Key: SNKQJPXBUWUICI-UHFFFAOYSA-N
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Description

1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

The synthesis of 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride typically involves several steps. One common method includes the condensation of 2,3-dihydrobenzofuran with a suitable amine, followed by methylation and subsequent formation of the hydrochloride salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine, by acting as a releaser or reuptake inhibitor. This modulation can lead to various physiological effects, including mood enhancement and increased energy levels .

Comparison with Similar Compounds

1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, monohydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine, commonly referred to as 5-MAPDB , is a chemical compound that exhibits notable biological activity, primarily as an entactogenic agent. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine
  • CAS Number : 56771-63-2
  • Molecular Formula : C12_{12}H17_{17}NO
  • Molar Mass : 191.27 g/mol

5-MAPDB is structurally related to other psychoactive substances such as MDMA and 5-MAPB. Its primary mechanism involves the release of serotonin, with weaker interactions with other monoamines. It acts as a selective serotonin releaser and has been shown to engage with the 5-HT2_2 receptor family, similar to other entactogens .

1. Entactogenic Effects

Research indicates that 5-MAPDB produces effects akin to those of MDMA, including enhanced emotional connectivity and sociability. These effects are attributed to its action on serotonin pathways.

2. Cytotoxicity Studies

In vitro studies have demonstrated that compounds structurally related to 5-MAPDB exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds derived from similar benzofuran structures have shown significant cytotoxic activity against HeLa cells, with IC50_{50} values indicating effective concentrations for therapeutic applications .

3. Selectivity and Safety Profile

The selectivity of 5-MAPDB for serotonin release over dopamine and norepinephrine suggests a potentially safer profile compared to other stimulants. However, further studies are necessary to fully understand its safety and efficacy in clinical settings .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50_{50} (µM)Reference
5-MAPDBCytotoxicity (HeLa Cells)TBD
Compound XCytotoxicity10.46 ± 0.82
Compound YSelective Serotonin ReleaseTBD

Case Studies

  • Case Study on Serotonin Release
    A study examining the pharmacological profile of various entactogens, including 5-MAPDB, highlighted its role in serotonin modulation. The findings suggested that while it effectively releases serotonin, its impact on other neurotransmitters is minimal compared to more potent stimulants like MDMA .
  • Clinical Observations
    Anecdotal reports from users indicate that the entactogenic effects of 5-MAPDB can lead to increased emotional openness and empathy during social interactions. However, comprehensive clinical trials are needed to substantiate these claims and assess long-term effects .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12;/h3-4,8-9,13H,5-7H2,1-2H3;1H

InChI Key

SNKQJPXBUWUICI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC.Cl

Origin of Product

United States

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